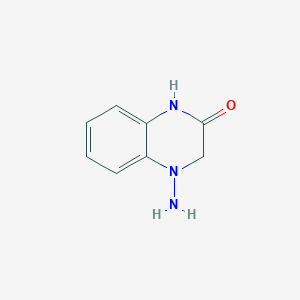

4-Amino-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-5-8(12)10-6-3-1-2-4-7(6)11/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPJPPTKDIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522345 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87973-61-3 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3,4 Dihydroquinoxalin 2 1h One and Its Analogs

Foundational Cyclization Approaches to the Dihydroquinoxalinone Core

The construction of the 3,4-dihydroquinoxalin-2(1H)-one heterocyclic system is most commonly achieved through the cyclocondensation of an aromatic diamine with a suitable dicarbonyl precursor. nih.govchim.it This foundational approach has been refined over the years to improve yields, reduce reaction times, and control selectivity. chim.itsid.ir

The most direct and widely utilized method for synthesizing the quinoxalinone core involves the reaction of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. chim.itsapub.org This approach is versatile, allowing for the use of various starting materials to generate substituted quinoxalinones.

Key precursors and reaction conditions include:

o-Phenylenediamines and α-Ketoacids: The condensation of o-phenylenediamines with α-ketoacids, such as 2-oxopropanoic acid, is a facile route to 3-substituted dihydroquinoxalinones. sapub.org

o-Phenylenediamines and Aroylpyruvates: 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones are readily prepared through the cyclocondensation of o-phenylenediamines and aroylpyruvates. nih.govscilit.com

Catalysis: The reaction is often catalyzed by acids to facilitate the condensation. researchgate.net Various catalysts have been employed to enhance efficiency and yield, including iodine, copper sulfate, and ammonium (B1175870) heptamolybdate tetrahydrate, the last of which has been shown to be highly effective in an environmentally friendly EtOH/H₂O medium at room temperature. sid.irsapub.org Microwave irradiation has also been used to accelerate the reaction, leading to high yields and short reaction times. sapub.org

The general mechanism involves the initial nucleophilic attack of one amino group of the diamine on a carbonyl group of the precursor, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. researchgate.netbohrium.com

Table 1: Precursors and Catalysts in Dihydroquinoxalinone Synthesis

| Diamine Precursor | Dicarbonyl Precursor | Catalyst/Condition | Reference |

|---|---|---|---|

| o-Phenylenediamine | α-Ketoacids (e.g., 2-oxopropanoic acid) | Microwave irradiation, Enzymatic catalysis | sapub.org |

| Monosubstituted o-phenylenediamines | Aroylpyruvates (e.g., p-chlorobenzoylpyruvate) | p-TsOH or HOBt/DIC | nih.govscilit.com |

| Aryl 1,2-diamines | 1,2-Diketones | Ammonium heptamolybdate tetrahydrate | sid.ir |

| o-Phenylenediamine derivatives | 1,4-Dibromo-2,3-butanedione | Standard condensation | sapub.org |

When an unsymmetrically substituted o-phenylenediamine is used, the cyclocondensation can lead to a mixture of two regioisomers. nih.govscilit.com Controlling the regioselectivity of this reaction is crucial for the synthesis of pure, well-defined substituted dihydroquinoxalinones. Research has shown that the reaction outcome can be predictably switched by using specific additives.

A study on the cyclocondensation of monosubstituted o-phenylenediamines with derivatives of p-chlorobenzoylpyruvate demonstrated that high regioselectivity could be achieved by altering the additives under standardized conditions (DMF, room temperature). nih.gov

SYN Isomer Preference: The use of p-toluenesulfonic acid (p-TsOH) as an additive was found to enhance the electrophilicity of the α-keto group in the pyruvate (B1213749) precursor. This preferential activation leads to the formation of the SYN isomer with high selectivity. nih.gov

ANTI Isomer Preference: Conversely, employing a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) favors the formation of the ANTI isomer. nih.gov

These methods provide a predictable and switchable pathway to access specific regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones with selectivities often ranging from 72% to 97%. nih.govscilit.com Another strategy involves a multi-step sequence starting from o-fluoronitrobenzenes, which are subjected to nucleophilic substitution with α-amino acid derivatives, followed by reduction of the nitro group to induce cyclization, yielding a single desired regioisomer. nih.gov

Table 2: Control of Regioselectivity in Dihydroquinoxalinone Synthesis

| Additive | Favored Regioisomer | Proposed Mechanism | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | SYN | Increases electrophilicity of the α-ketone, directing the initial attack. | nih.gov |

| Hydroxybenzotriazole (HOBt) / N,N'-Diisopropylcarbodiimide (DIC) | ANTI | Activates the carboxylic acid group of the pyruvate, favoring an alternative cyclization pathway. | nih.gov |

Targeted Synthesis of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of the specific title compound, 4-Amino-3,4-dihydroquinoxalin-2(1H)-one, requires strategies that introduce a nitrogen substituent at the N4 position of the dihydroquinoxalinone ring. This can be achieved either by designing precursors that already contain the N-N bond or by subsequent amination of a pre-formed ring.

A logical route to 4-amino-3,4-dihydroquinoxalin-2(1H)-one involves the cyclization of a precursor that already contains a hydrazine (B178648) moiety. One potential synthetic pathway starts with a substituted phenylhydrazine.

Starting Material: The synthesis could begin with a (2-hydrazinophenyl)acetic acid derivative or a related precursor.

Intramolecular Cyclization: This precursor would then undergo an intramolecular cyclization to form the six-membered dihydroquinoxalinone ring. This approach builds the N4-amino functionality directly into the core structure from the outset.

An alternative precursor design is based on the reductive cyclization of N-(o-nitroaryl)amino esters. researchgate.net To adapt this for the 4-amino target, one could envision a route starting with an o-nitrophenylhydrazine derivative, which is then coupled with a suitable two-carbon electrophile, followed by reductive cyclization of the nitro group to form the heterocyclic ring.

Introducing an amino group at the N4 position of a pre-synthesized 3,4-dihydroquinoxalin-2(1H)-one is a challenging transformation. While methods for C-H amination at the C3 position are known, direct N-H amination at the N4 position is less commonly reported. acs.org

Theoretically, this could be accomplished through electrophilic amination. Reagents such as hydroxylamine-O-sulfonic acid or chloramine (B81541) could potentially act as an aminating agent, attacking the N4 nitrogen of the dihydroquinoxalinone anion. However, the success of such a reaction would depend heavily on the nucleophilicity of the N4 nitrogen and potential side reactions.

A more established general method for forming N-N bonds is reductive amination, though it is typically used for synthesizing amines from carbonyls and not for direct N-amination of amides or lactams. harvard.edumasterorganicchemistry.com Given the structure of the target compound, synthesis via cyclization of a hydrazine-containing precursor appears to be a more direct and plausible strategy than post-cyclization amination.

Advanced Synthetic Methodologies for Diversified 4-Amino-3,4-dihydroquinoxalin-2(1H)-one Derivatives

To generate a library of diversified derivatives based on the 4-amino-3,4-dihydroquinoxalin-2(1H)-one scaffold, several advanced synthetic methodologies can be employed. These methods allow for the introduction of a wide range of functional groups at various positions on the heterocyclic ring.

Multicomponent Reactions: The Bargellini reaction, a type of multicomponent coupling, has been used to create 3,3-disubstituted dihydroquinoxalin-2-ones from o-phenylenediamines and substituted trichloromethylcarbinol electrophiles under phase-transfer conditions. uit.noresearchgate.net This approach could be adapted to create complex derivatives.

Michael Addition/Cyclization Cascades: The reaction of o-phenylenediamines with nitro-olefins, such as ethyl 3-nitroacrylate, initiates a Michael-addition/cyclization cascade to produce 3-nitromethyl substituted quinoxalin-2-ones. uit.noresearchgate.net This nitromethyl group can serve as a handle for further functionalization.

Photochemical Reactions: Photoassisted intramolecular cycloadditions have been reported as a novel route to access complex, spirocyclic quinoxalin-2-one systems. uit.no Visible-light photocatalysis has also been used for stereoselective cyclization cascades to produce polycyclic quinoxalin-2(1H)-ones. researchgate.net

Asymmetric Hydrogenation: For creating chiral derivatives, Rh-thiourea catalyzed asymmetric hydrogenation of quinoxalinone precursors provides an efficient route to enantiopure dihydroquinoxalinones under mild conditions. nih.gov

These advanced techniques provide powerful tools for modifying the core structure of 4-amino-3,4-dihydroquinoxalin-2(1H)-one, enabling the synthesis of novel derivatives with potentially enhanced or new biological properties. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed reactions represent a powerful tool for the direct functionalization of the quinoxalin-2(1H)-one core. While there is a notable trend towards metal-free synthetic routes, palladium-catalyzed cross-coupling reactions remain a cornerstone for creating carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org These methods often rely on the activation of C-H bonds, enabling the introduction of various substituents onto the heterocyclic scaffold.

Palladium catalysis, in particular, has been extensively investigated for C(sp³)–H functionalization reactions. nih.gov These reactions can proceed through different catalytic cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV), which are well-established in classical cross-coupling. nih.gov For instance, the arylation of C(sp³)–H bonds can be achieved using palladium catalysts, often assisted by a directing group to ensure regioselectivity. nih.gov Monodentate nitrogen-based directing groups have proven to be highly effective in this regard. nih.gov

A significant challenge in the functionalization of quinoxalin-2(1H)-ones is the selective formation of the desired product while avoiding side reactions. The choice of ligand is crucial in controlling the reactivity and selectivity of the palladium catalyst. For example, in the arylation of amine-derived substrates, ligands such as 4-benzyloxy-2(1H)-pyridone have been found to be effective. nih.gov For more challenging heteroaryl iodide coupling partners, 1-hydroxyisoquinoline (B23206) can be an efficient ligand. nih.gov

The following table summarizes representative examples of transition metal-catalyzed functionalization applicable to the synthesis of quinoxalinone analogs.

| Catalyst/Ligand System | Reaction Type | Substrate Scope | Key Features |

| Pd(II) with N-protected aminosulfoxide ligand | Asymmetric C(sp³)–H arylation | Cyclopropanes | π-π stacking interaction leads to nearly barrierless C-H activation. nih.gov |

| Pd(II)/NHC | C(sp³)–H arylation | Piperidines, Tetrahydropyrans | Tolerates a wide range of functional groups including halides and silyl (B83357) ethers. nih.gov |

| Pd(II) with 4,5-dihydroimidazolium ligand | C(sp³)–H arylation | Piperidines, Tetrahydropyrans | Arylation at both C3 and C4 positions investigated. nih.gov |

Photochemical and Organophotoredox Approaches

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis and functionalization of 3,4-dihydroquinoxalin-2(1H)-one derivatives. These methods rely on the generation of radical intermediates under gentle reaction conditions, enabling unique bond formations that are often challenging to achieve through traditional thermal methods. nih.govacs.org

A notable example is the organophotoredox-catalyzed 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides. nih.govacs.orgnih.gov This reaction, catalyzed by Fukuzumi's photocatalyst ([Mes-Acr-Me]⁺), proceeds under irradiation with a 455 nm LED. nih.govacs.orgnih.gov The process is initiated by a single electron transfer (SET) from the 3,4-dihydroquinoxalin-2-one to the excited state of the photocatalyst, forming a radical cation. nih.govacs.org Subsequent deprotonation generates a nucleophilic α-amino radical, which then adds to the para-quinone methide in a 1,6-fashion. nih.govacs.org This methodology provides access to a variety of 1,1-diaryl compounds bearing the dihydroquinoxalin-2-one moiety in good to excellent yields. nih.govacs.orgnih.gov

Mechanistic studies, including luminescence quenching experiments, have been conducted to elucidate the reaction pathway. nih.govacs.org The Stern-Volmer constant (KSV) for the quenching of the photoexcited catalyst by 3,4-dihydroquinoxalin-2-one was determined to be 127 M⁻¹, indicating an effective quenching process. nih.govacs.org Furthermore, a low quantum yield (Φ = 0.040 ± 0.004) suggests that a radical chain mechanism is unlikely. nih.govacs.org

The following table details the key aspects of this organophotoredox approach.

| Reaction Type | Catalyst | Light Source | Key Mechanistic Steps | Product Scope |

| 1,6-Radical Addition | Fukuzumi's photocatalyst ([Mes-Acr-Me]⁺) | 455 nm HP Single LED | SET, deprotonation, radical addition, oxidation, proton transfer. nih.govacs.org | 1,1-diaryl compounds with a dihydroquinoxalin-2-one moiety (20 examples reported with good to excellent yields). nih.govacs.orgnih.gov |

In addition to this specific example, photochemical approaches have also been utilized to access complex spirocyclic quinoxalin-2-one scaffolds through intramolecular cycloadditions. uit.no

Multicomponent Reaction Strategies for Scaffold Diversification

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds, such as the 3,4-dihydroquinoxalin-2(1H)-one core, in a single synthetic operation. These reactions allow for significant structural diversity by varying the individual starting materials. nih.govnih.gov

One strategy involves a Mannich-type multicomponent assembly process (MCAP) followed by cyclization reactions to generate substituted heterocyclic ring systems. nih.gov This approach has been successfully applied to the synthesis of various privileged structures fused to a tetrahydroisoquinoline core, which shares structural similarities with the quinoxalinone framework. nih.gov For instance, a three-component reaction can lead to the formation of an intermediate that, upon further transformation, yields the desired heterocyclic scaffold. nih.gov

Direct C-H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions is another powerful strategy. nih.gov For example, a metal-free, H₂O₂-mediated three-component reaction of quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO), and styrene (B11656) has been developed to synthesize 3-substituted quinoxalin-2(1H)-ones. nih.gov In a different approach, a three-component reaction involving an indole (B1671886), a quinoxalin-2(1H)-one, and CF₃SO₂Na, catalyzed by CuF₂, can produce 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov

The following table provides examples of multicomponent reactions for the synthesis of quinoxalinone-related structures.

| Reaction Type | Components | Catalyst/Mediator | Product Type |

| Mannich-type MCAP and cyclization | Aldehyde, amine, silyl enol ether | TMSOTf (catalytic) | Substituted heterocyclic ring systems. nih.gov |

| Three-component tandem reaction | Quinoxalin-2(1H)-one, DMSO, styrene | H₂O₂ (mediator) | 3-Substituted quinoxalin-2(1H)-ones. nih.gov |

| Three-component reaction | Indole, quinoxalin-2(1H)-one, CF₃SO₂Na | CuF₂ (catalyst), K₂S₂O₈ (oxidant) | 3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov |

| Multicomponent reaction | Quinoxalin-2(1H)-one, ketone, tert-butyl nitrite (B80452) (TBN) | CH₃SO₃H | (E)-quinoxalin-2(1H)-ones oximes. nih.gov |

Enantioselective Synthetic Routes for Chiral Analogs

The development of enantioselective synthetic routes to chiral 3,4-dihydroquinoxalin-2(1H)-one analogs is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Several strategies have been successfully employed to access these compounds in an enantiopure or enantioenriched form.

One effective method involves the use of chiral pool amino acids as starting materials. uit.no For example, a mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by a cyclization step, yields 3-substituted dihydroquinoxalin-2-ones. uit.no This approach has been shown to tolerate a range of substituents on both the amino acid and the iodoaniline, providing the final products in good yields. uit.no

Photochemical methods have also been applied to the synthesis of enantiopure, complex spirocyclic quinoxalin-2-one systems. uit.no A photoassisted intramolecular [4+2] cycloaddition of a quinoxalin-2(1H)-one bearing a chiral, pyrrole-containing pendant derived from L-phenylalanine has been demonstrated to proceed with high stereoselectivity. uit.no

Furthermore, enantioselective one-pot multicomponent reactions have been developed for the synthesis of related chiral heterocycles, which could potentially be adapted for the synthesis of chiral quinoxalinone analogs. For instance, an N,N'-dioxide-Zn(II) complex has been used as a catalyst in the enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes, achieving high enantioselectivities. nih.gov

The table below summarizes key enantioselective synthetic strategies.

| Synthetic Strategy | Chiral Source/Catalyst | Key Features | Product Type |

| Ullmann-type amination and cyclization | Chiral pool α-amino acids | Ligand-free amination, good yields for various substituents. uit.no | Enantiopure 3-substituted dihydroquinoxalin-2-ones. uit.no |

| Photoassisted intramolecular cycloaddition | L-phenylalanine derived pendant | Stereoselective [4+2] cycloaddition. uit.no | Enantiopure spirocyclic quinoxalin-2-one systems. uit.no |

| Enantioselective one-pot MCR | N,N'-dioxide-Zn(II) complex (catalyst) | Knoevenagel/Pinner/Friedel-Crafts reaction cascade. nih.gov | Enantioenriched 2-amino-4-(indol-3-yl)-4H-chromenes. nih.gov |

Reaction Chemistry and Mechanistic Investigations of 4 Amino 3,4 Dihydroquinoxalin 2 1h One

Reactivity Profiles of the Dihydroquinoxalinone Ring System

The dihydroquinoxalinone scaffold is a versatile platform for chemical transformations. Its reactivity is defined by the presence of both electron-rich and electron-deficient centers, allowing for a range of electrophilic, nucleophilic, oxidative, and reductive processes.

The dihydroquinoxalinone ring system is susceptible to reactions with both electrophiles and nucleophiles. The susceptibility of the pyrimidine (B1678525) ring, a related heterocyclic system, to nucleophilic attack is a dominant characteristic of its chemistry, particularly when the ring is activated by quaternization. wur.nl This activation makes the ring system more prone to addition reactions by nucleophiles, which can lead to ring-opening and subsequent transformation. wur.nl In similar heterocyclic structures like pyrano[3,2-c]quinoline-2,5(6H)-dione, substitution of a chloro group with various nucleophiles such as sodium azide, amines, and thiophenol has been demonstrated. researchgate.net

Domino reactions, which involve multiple transformations in a single operation, further illustrate the ring's reactivity. nih.govmdpi.com For instance, sequences involving reduction of a nitro group followed by an intramolecular Michael addition of the resulting aniline (B41778) to an enone moiety can be used to construct related quinolinone systems. mdpi.com This highlights the potential for intramolecular nucleophilic attack on the ring system. Conversely, the C3 position, being adjacent to a carbonyl group and a nitrogen atom, can be deprotonated to form a nucleophilic carbon center capable of attacking electrophiles. nih.gov

The dihydroquinoxalinone ring can undergo both oxidation and reduction, transforming the saturation level of the heterocyclic core. The process of gaining bonds to oxygen or losing bonds to hydrogen is defined as oxidation, while the reverse is reduction.

Oxidation: A primary oxidation pathway for 3,4-dihydroquinoxalin-2(1H)-ones is the conversion to the corresponding aromatic quinoxalin-2(1H)-ones. This dehydrogenation reaction creates a fully unsaturated pyrazine (B50134) ring. For example, following a C-H amination at the C3 position, the resulting 3-amino-3,4-dihydroquinoxalin-2-one can be reoxidized to the corresponding 3-aminoquinoxalin-2-one. researchgate.net

Reduction: Conversely, the oxidized quinoxalin-2(1H)-one scaffold can be reduced to the 3,4-dihydro state. An innovative approach involves a photoassisted intramolecular cycloaddition, which uses the photoactive core of a quinoxalin-2(1H)-one to generate a substituted 3,4-dihydroquinoxalin-2-one system. uit.no This photochemical reduction represents a key method for accessing the dihydro scaffold from its oxidized precursor. uit.no

Reaction Mechanisms Involving the 4-Amino Group

The 4-amino group is a critical functional handle that significantly influences the molecule's reactivity, participating in derivatization reactions and enabling novel radical-based transformations.

The term "amination" can refer to reactions that introduce an amino group onto the ring or reactions of the existing amino group. Copper-catalyzed aerobic sp³ C-H amination at the C3 position of 3,4-dihydroquinoxalin-2(1H)-ones provides a method to introduce additional amino functionalities into the molecule. researchgate.net

More directly, the 4-amino group itself can be chemically modified through derivatization. This is a common strategy in analytical chemistry to improve the detection and separation of amino compounds. nih.govnih.gov Reagents are used to cap the polar amino group, making the resulting derivative more suitable for analysis by methods like reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS). nih.gov

| Derivatization Reagent | Abbreviation | Purpose | Analytical Method |

|---|---|---|---|

| Diethyl ethoxymethylenemalonate | DEEMM | Overcomes poor RPLC retention and peak tailing of amino compounds. nih.gov | RPLC-MS/MS with Neutral Loss Scan (NLS) nih.gov |

| 4-hydroxy-3-methoxycinnamaldehyde | CA | Improves sensitivity and specificity for imaging mass spectrometry. nih.gov | MALDI Imaging Mass Spectrometry nih.gov |

Visible-light photoredox catalysis has unlocked novel reaction pathways for 3,4-dihydroquinoxalin-2-ones, primarily by leveraging the reactivity of the 4-amino group. nih.govacs.org The general mechanism involves the generation of a key α-amino radical intermediate. beilstein-journals.org This process is typically initiated by a single electron transfer (SET) from the electron-rich dihydroquinoxalinone to a photoexcited catalyst. nih.govacs.org

The proposed mechanism proceeds as follows:

Photoexcitation: A photocatalyst, such as an acridinium (B8443388) salt ([Mes-Acr-Me]⁺), absorbs visible light and reaches an excited state ([Mes-Acr-Me]*⁺). nih.govacs.org

Single Electron Transfer (SET): The excited photocatalyst oxidizes the 3,4-dihydroquinoxalin-2-one substrate via a SET event. This is a reductive quenching pathway for the catalyst. nih.govyoutube.com This step generates the ground-state reduced photocatalyst and a radical cation of the dihydroquinoxalinone. nih.govacs.org

α-Amino Radical Formation: The radical cation intermediate undergoes a rapid loss of a proton from the C3 position (the α-position to the nitrogen), generating a nucleophilic α-amino radical. nih.govacs.orgbeilstein-journals.org

Radical Addition: This carbon-centered α-amino radical is nucleophilic and can react with various electrophilic partners. nih.gov For example, it can undergo a 1,6-conjugate addition to para-quinone methides, forming a new C-C bond. nih.govacs.org

Catalyst Regeneration: The catalytic cycle is closed when the reduced photocatalyst is re-oxidized back to its ground state by a sacrificial oxidant or through a subsequent reaction step, making it ready for another cycle. youtube.com

This photoredox pathway provides an efficient method for C-H functionalization at the C3 position under mild reaction conditions. nih.govresearchgate.net

Advanced Mechanistic Studies on 4-Amino-3,4-dihydroquinoxalin-2(1H)-one Transformations

To substantiate the proposed photoredox mechanisms, detailed mechanistic investigations have been performed. These studies provide strong evidence for the key steps, including the initial electron transfer and the nature of the reactive intermediates. nih.govacs.org

Key experimental findings include:

Cyclic Voltammetry: The oxidation potential of 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one was determined to be +0.80 V (vs SCE). nih.gov This value is crucial as it confirms that the single electron transfer to the excited photocatalyst (which has a reduction potential of +2.18 V from its S1 excited state) is a thermodynamically favorable process. nih.gov

Luminescence Quenching: Experiments have shown that 3,4-dihydroquinoxalin-2-one effectively quenches the fluorescence of the excited photocatalyst [Mes-Acr-Me]*⁺. nih.govacs.org The efficiency of this quenching was quantified by a Stern-Volmer constant (Ksv) of 127 M⁻¹. nih.govacs.org This directly supports the interaction between the substrate and the catalyst as the initiating step of the reaction.

Quantum Yield Measurement: The quantum yield (Φ) for the photoredox-catalyzed 1,6-addition to para-quinone methides was found to be low (Φ = 0.040 ± 0.004). nih.govacs.org A low quantum yield suggests that a radical chain propagation mechanism is unlikely and supports a closed photoredox catalytic cycle where each photon initiates a limited number of productive events. nih.govacs.org

These studies collectively confirm a plausible reaction mechanism where the dihydroquinoxalinone is oxidized to a radical cation (I), which then deprotonates to form a nucleophilic α-amino radical (II). nih.govacs.org This radical is the key intermediate that engages in subsequent bond-forming reactions. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research published that directly addresses the detailed mechanistic investigations for the compound 4-Amino-3,4-dihydroquinoxalin-2(1H)-one as requested in the provided outline.

Therefore, it is not possible to generate an article covering the following specific topics for this particular molecule:

Computational Elucidation of Reaction Intermediates and Transition States

While research exists on the broader class of quinoxalinone and dihydroquinoxalinone derivatives, this information does not pertain specifically to 4-Amino-3,4-dihydroquinoxalin-2(1H)-one and would fall outside the strict parameters of the requested article. The available literature on related compounds focuses primarily on synthesis, biological screening, and some C-H functionalization reactions, but lacks the specific, in-depth mechanistic studies requested. acs.orgnih.govportico.orgnih.govresearchgate.net

Detailed computational studies and kinetic analyses have been performed on other quinolinone or dihydroquinolinone structures, but these findings cannot be attributed to the subject compound. nih.govresearchgate.net Similarly, general principles of mechanistic investigation tools like kinetic isotope effects and computational chemistry are well-documented but have not been specifically applied to 4-Amino-3,4-dihydroquinoxalin-2(1H)-one in published research. epfl.chwikipedia.orgrsc.orglibretexts.org

To maintain scientific accuracy and adhere strictly to the provided instructions, the article cannot be generated without the specific data required for each subsection.

Structure Activity Relationship Sar Studies of 4 Amino 3,4 Dihydroquinoxalin 2 1h One Derivatives

Rational Design Principles for SAR Exploration

The rational design of 4-amino-3,4-dihydroquinoxalin-2(1H)-one derivatives is often guided by a combination of structure-based and ligand-based approaches. A primary strategy involves a hybrid approach, incorporating known pharmacophores that bind to specific biological targets. scielo.brnih.gov For instance, in the development of kinase inhibitors, a common strategy is to merge a pharmacophore known to bind to the acetylated lysine (B10760008) binding pocket of a target protein with a typical kinase hinge binder. scielo.brnih.gov This rational design can lead to the generation of potent and selective inhibitors. scielo.brnih.gov

Structure-based drug design is another powerful tool, particularly when the three-dimensional structure of the target protein is known. nih.gov By analyzing the co-crystal structure of a lead compound bound to its target, researchers can identify key interactions and opportunities for optimization. researchgate.net This information allows for the targeted modification of the lead compound to enhance binding affinity and selectivity. For example, a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), was identified as a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.gov However, it also exhibited off-target effects and poor physicochemical properties. nih.gov Through structure-based optimization, a derivative, J46-37, was developed with significantly improved selectivity and properties. nih.gov

The exploration of different "warhead" groups, which are moieties that can form covalent or non-covalent interactions with the target, is also a key principle in the rational design of these derivatives. nih.gov The careful selection of these groups can significantly impact the potency and selectivity of the resulting compounds. nih.gov

Impact of Substituent Effects on Molecular Recognition and Binding

The nature and position of substituents on the 4-amino-3,4-dihydroquinoxalin-2(1H)-one scaffold play a pivotal role in determining the molecule's interaction with its biological target. These effects can be broadly categorized into electronic and steric contributions, as well as their influence on hydrogen bonding and lipophilicity.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the binding affinity of the derivatives. For instance, in a series of 4-aminoquinoline (B48711) antiplasmodials, electron-withdrawing groups at the 7-position were found to lower the pKa of both the quinoline (B57606) ring nitrogen and the tertiary amino nitrogen in the side chain. This electronic modification directly impacts the compound's ability to accumulate in the parasite's food vacuole, a key aspect of its mechanism of action.

Steric factors, such as the size and shape of substituents, also have a profound effect on molecular recognition. In a study of 4-substituted 2-amino-3,4-dihydroquinazolines as BACE-1 inhibitors, the introduction of a methyl or cyclohexylmethyl group at the C4-position was found to be crucial for facilitating interactions with the S1, S2, and S1' subsites of the enzyme. nih.gov These substitutions, combined with a specific side chain, led to potent inhibitory activity. nih.gov The following table illustrates the impact of different substituents on the inhibitory activity of 2-amino-3,4-dihydroquinazoline derivatives against BACE-1. nih.gov

| Compound | R Group | BACE-1 CFA IC50 (µM) | BACE-1 WCA IC50 (µM) |

| 22a | Methyl | 0.38 | 0.14 |

| 22b | Cyclohexylmethyl | 0.49 | 0.14 |

| Lead Compound 2 | H | - | - |

| Data sourced from Bioorganic Chemistry (2020) nih.gov |

Hydrogen bonds are critical for the specific recognition between a ligand and its receptor. The introduction of substituents that can act as hydrogen bond donors or acceptors can significantly enhance binding affinity. In a series of 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, the binding affinity for the glycine (B1666218) site of the NMDA receptor was significantly increased when a heterocyclic group capable of accepting a hydrogen bond, such as 1,2,3-triazol-1-yl, was incorporated.

Lipophilicity, often expressed as logP, is another crucial parameter that governs the pharmacokinetic and pharmacodynamic properties of a drug candidate. The lipophilicity of substituents can influence membrane permeability, solubility, and binding to hydrophobic pockets of the target protein. In the context of 4-aminoquinoline antiplasmodials, the lipophilicity of the group at the 7-position was found to influence the hematin-quinoline association constant, which in turn correlated with the compound's inhibitory activity. The table below, derived from a study on quinoxaline (B1680401) derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, demonstrates how varying substituents can modulate inhibitory concentration. nih.gov

| Compound | R2 | R3 | R4 | R5 | IC50 (nM) |

| 4 | H | H | H | H | 147 |

| 26a | H | F | F | H | 264.09 |

| 26b | H | CH3 | CH3 | H | 73.48 |

| 26c | H | Cl | Cl | H | 299.87 |

| 26d | H | Br | Br | H | 249.53 |

| 26e | Br | H | H | Br | 30.17 |

| 26f | OCH3 | H | H | OCH3 | 543.17 |

| 30 | H | R3 and R4 cyclised into benzene (B151609) ring | H | H | 69.24 |

| Data for quinoxaline derivatives sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry (2024) nih.gov |

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule when it binds to its target receptor. For flexible molecules like many 4-amino-3,4-dihydroquinoxalin-2(1H)-one derivatives, understanding the preferred conformation is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent derivatives.

The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological), and the use of statistical methods to build and validate the model. For instance, a QSAR study on 4-aminoquinoline derivatives as MCHR1 inhibitors utilized multiple regression analysis to develop a predictive model. researchgate.net

In another study on the anti-malarial activity of 4-aminoquinolines, a QSAR model was developed using CORAL software. nih.gov The model revealed a strong correlation between anti-malarial activity and the presence or absence of nitrogen and oxygen atoms at a specific topological distance. nih.gov The statistical quality of the model was validated using various metrics as shown in the table below. nih.gov

| Split | n (training) | r² (training) | n (validation) | r² (validation) |

| 1 | 56 | 0.880 | 56 | 0.852 |

| 2 | 56 | 0.892 | 56 | 0.824 |

| 3 | 56 | 0.871 | 56 | 0.881 |

| 4 | 56 | 0.856 | 56 | 0.903 |

| 5 | 56 | 0.897 | 56 | 0.781 |

| 6 | 56 | 0.865 | 56 | 0.887 |

| Statistical quality for six random splits of 4-aminoquinolines data. Sourced from Current Computer-Aided Drug Design (2014) nih.gov |

Similarly, a QSAR analysis of tricyclic quinoline derivatives with diuretic activity identified that an increase in logP, refractivity, and dipole moment, coupled with a decrease in molecular volume, surface area, and polarization, correlated with increased diuretic activity. uran.ua These models provide valuable insights into the structural requirements for a desired biological effect and can significantly accelerate the drug discovery process.

Computational and Theoretical Chemistry Studies on 4 Amino 3,4 Dihydroquinoxalin 2 1h One

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, electron distribution, and reactivity. These calculations, often employing Density Functional Theory (DFT), help to elucidate the molecule's behavior at an electronic level.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For the 4-Amino-3,4-dihydroquinoxalin-2(1H)-one scaffold, the presence of the amino group (-NH2), an electron-donating group, is expected to raise the energy of the HOMO. This would make the molecule a better electron donor compared to its unsubstituted counterpart. The lactam ring (a cyclic amide) and the benzene (B151609) ring collectively influence the distribution of electron density across the molecule.

Studies on related quinoxaline (B1680401) derivatives using DFT calculations provide insight into these properties. For example, calculations on various quinoxalinone derivatives have determined their HOMO-LUMO energies and other quantum chemical parameters that describe their reactivity. researchgate.net The introduction of different substituent groups can tune these electronic properties. rsc.org

Table 1: Calculated Quantum Chemical Parameters for a Related Quinoxaline Derivative This table presents data for a related compound, 6-nitro-2(1H)-quinoxalinone, to illustrate the types of parameters generated through quantum chemical calculations.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.83 | Indicates the molecule's ability to donate electrons. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.65 | Indicates the molecule's ability to accept electrons. researchgate.net |

| Energy Gap | ΔE | 3.18 | Reflects the chemical reactivity and stability. researchgate.net |

| Electronegativity | χ | 5.24 | Measures the power of an atom to attract electrons. |

| Chemical Hardness | η | 1.59 | Measures the resistance to change in electron distribution. |

| Data sourced from a study on 6-nitro-2(1H)-quinoxalinone. researchgate.net |

Tautomerism and Aromaticity Investigations

Tautomers are structural isomers of chemical compounds that can readily interconvert. This phenomenon is significant in drug design as different tautomers can exhibit different binding affinities and physicochemical properties. nih.gov 4-Amino-3,4-dihydroquinoxalin-2(1H)-one can theoretically exist in several tautomeric forms, primarily involving keto-enol and amine-imine equilibria.

Keto-Enol Tautomerism: The lactam part of the molecule (a keto form) can tautomerize to its enol form, 4-amino-1,2-dihydroquinoxalin-2-ol.

Amine-Imine Tautomerism: The exocyclic amino group can tautomerize with the adjacent endocyclic nitrogen to form an imine.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms over time. doabooks.org This is particularly useful for understanding how a molecule like 4-Amino-3,4-dihydroquinoxalin-2(1H)-one behaves in a biological environment.

Solvent Effects on Molecular Conformation

The solvent environment can significantly impact a molecule's conformation and properties. MD simulations in explicit solvent models (e.g., water) can reveal how solvent molecules interact with the compound, influencing its shape and the accessibility of its functional groups. rsc.orgnih.gov Studies on related 2(1H)-quinoxalinone derivatives have shown that solvent polarity can induce changes in ground state properties and electronic absorption spectra. researchgate.netmedjchem.com For 4-Amino-3,4-dihydroquinoxalin-2(1H)-one, the amino group and the lactam carbonyl are capable of forming hydrogen bonds with polar solvents like water, which would stabilize certain conformations over others. nih.gov This is a critical consideration for predicting its behavior in an aqueous biological setting.

Protein-Ligand Binding Dynamics and Conformational Changes

MD simulations are a cornerstone of modern drug design for studying how a potential drug molecule (a ligand) binds to its protein target. doabooks.orgnih.gov These simulations can predict the binding pose of the ligand in the protein's active site and calculate the stability of the resulting protein-ligand complex. nih.gov For 4-Amino-3,4-dihydroquinoxalin-2(1H)-one, MD simulations could be used to explore its binding dynamics with various protein kinases or other enzymes, which are common targets for quinoxaline-based inhibitors. nih.govresearchgate.net

Simulations can reveal key interactions, such as hydrogen bonds between the ligand's amino or carbonyl groups and amino acid residues in the protein. drugdesign.org They also show how the protein and ligand may change their conformations to achieve an optimal fit, a concept known as "induced fit". nih.gov Studies on pyrimidine (B1678525) dihydroquinoxalinone derivatives binding to tubulin have used X-ray crystallography and computational modeling to confirm direct binding and detail the specific molecular interactions involved. nih.govacs.org

In Silico Screening and Virtual Ligand Design

In silico methods use computational power to screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. researchgate.net This approach accelerates the early stages of drug discovery.

The 4-Amino-3,4-dihydroquinoxalin-2(1H)-one scaffold can serve as a starting point for virtual ligand design. mdpi.comnih.gov By using its structure as a template, new derivatives can be designed computationally by adding various substituents. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity. bioinfopublication.org This process, known as structure-based virtual screening, helps prioritize which novel compounds should be synthesized and tested in the lab. researchgate.netbioinfopublication.org For example, in silico screening of quinoxaline derivatives has been successfully used to identify potential inhibitors for targets like c-Met kinase and HIV-1 protease. researchgate.netbioinfopublication.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, further guiding the design of more potent molecules. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design is a strategy employed when the three-dimensional structure of a biological target is unknown. nih.gov This approach relies on the knowledge of molecules known to interact with the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.trnih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and ionizable groups. nih.gov

Pharmacophore models are generated by superimposing a set of active ligand structures and identifying common features. nih.gov These models serve as 3D queries for screening large compound libraries to identify novel molecules that possess the required features and are therefore likely to be active. dergipark.org.tr

In the context of the quinoxalinone core, a ligand-based approach was utilized to design a novel series of quinoxalin-2-carboxamides. Researchers developed a three-point pharmacophore model based on known active compounds. researchgate.net This model consisted of an aromatic residue, a linking carbonyl group, and a basic nitrogen atom, which were identified as crucial for the desired biological interactions. researchgate.net

Table 1: Pharmacophoric Features for Quinoxalinone Derivatives This interactive table summarizes the key features of a pharmacophore model developed for quinoxalinone-based compounds.

| Feature | Description | Role in Ligand Binding |

|---|---|---|

| Aromatic Residue | A planar, cyclic, conjugated system (the quinoxalinone ring itself). | Typically involved in π-π stacking or hydrophobic interactions with the target protein. |

| Carbonyl Group | A C=O functional group. | Acts as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the receptor. |

| Basic Nitrogen Atom | A nitrogen atom capable of accepting a proton. | Can form hydrogen bonds or ionic interactions, often crucial for anchoring the ligand in the binding pocket. |

Data derived from a study on quinoxalin-2-carboxamides. researchgate.net

Structure-Based Drug Design and Molecular Docking for Target Identification

When the 3D structure of a biological target is available, structure-based drug design (SBDD) becomes a primary strategy for developing inhibitors. nih.gov Molecular docking, a key component of SBDD, is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ui.ac.id This method is used to understand structure-activity relationships (SAR) and to identify potential protein targets for small molecules. nih.govnih.gov

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been the subject of such investigations. A notable study focused on optimizing a lead compound containing this core, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), which was identified as an inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 is a key enzyme in several conditions, including neurodegenerative and inflammatory diseases. nih.gov The initial lead compound, however, also showed significant activity against other kinases like DDR1 and EGFR, along with poor physicochemical properties. nih.gov

Through structure-based drug design and subsequent molecular docking and molecular dynamics simulations, researchers rationally modified the lead compound. nih.gov These computational analyses helped in understanding the binding modes and identifying modifications that would enhance selectivity for JNK3 over off-targets. nih.gov The effort led to the development of compound J46-37, which showed potent JNK3 inhibition and over 50-fold greater selectivity against DDR1 and EGFR. nih.gov

Similarly, docking studies on other quinoxalinone derivatives, such as Schiff's bases, have been performed to identify their binding interactions within the active site of targets like cyclooxygenase-2 (COX-2). nih.govmdpi.com These studies revealed key hydrogen bond and pi-pi interactions between the quinoxalinone core and amino acid residues like Tyr355 and Arg120 in the enzyme's active site. nih.gov

Table 2: Molecular Docking Summary for Quinoxalinone Derivatives This interactive table outlines targets and findings from molecular docking studies involving the 3,4-dihydroquinoxalin-2(1H)-one scaffold.

| Compound Class | Biological Target | Key Interactions / Findings | Reference |

|---|---|---|---|

| 3,4-dihydroquinoxalin-2(1H)-one derivatives | JNK3 | Optimized to improve selectivity over off-targets DDR1 and EGFR through rational design. | nih.gov |

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry is also pivotal in predicting the mechanisms of chemical reactions. By modeling potential pathways and calculating the energies of intermediates and transition states, researchers can understand how a reaction proceeds and optimize conditions for desired outcomes.

For quinoxalin-2(1H)-ones, computational approaches have been used to propose plausible reaction mechanisms for their synthesis and functionalization. One study detailed a potential pathway for a photocatalytic reaction that produces (Z)-amino ketones containing the 3,4-dihydroquinoxalin-2(1H)-one skeleton. mdpi.com The proposed mechanism, supported by control experiments, involves several key steps. mdpi.com

The reaction is believed to initiate with the protonation of a quinoxalin-2(1H)-one substrate, which forms a reactive iminium ion intermediate. mdpi.com This intermediate then reacts with an enol to create a Mannich-type product. mdpi.com Concurrently, a photocatalyst is excited by light and transfers energy to molecular oxygen to generate highly reactive singlet oxygen. mdpi.com This singlet oxygen then facilitates an oxidative dehydrogenation of the Mannich product to yield the final compound. mdpi.com

Another predicted pathway involves the trifluoroalkylation of quinoxalin-2(1H)-ones. This process is believed to proceed via a radical mechanism. nih.gov An oxidant initiates the reaction, generating a trifluoromethyl (CF3) radical. This radical then adds to an alkene, which is subsequently attacked by the quinoxalin-2(1H)-one to form the final C-H functionalized product. nih.gov

Table 3: Proposed Mechanistic Steps in the Photocatalytic Synthesis of Quinoxalin-2(1H)-one Derivatives This interactive table outlines the predicted reaction pathway for a sunlight-induced synthesis.

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Protonation | The quinoxalin-2(1H)-one substrate is protonated by an acid. | Substrate, Protonic Acid |

| 2. Iminium Ion Formation | The protonated substrate forms a reactive iminium ion. | Iminium Ion (Intermediate 4i) |

| 3. Mannich-type Reaction | The iminium ion reacts with an enol form of another reactant. | Iminium Ion, Enol (Intermediate 5i) |

| 4. Deprotonation | The resulting adduct is deprotonated to form a Mannich-type product. | Mannich-type Product (Intermediate 7i) |

| 5. Photosensitization | A photosensitizer (can be the starting material or product) absorbs sunlight to generate singlet oxygen from triplet oxygen. | Photosensitizer, Sunlight, 3O2, 1O2 |

| 6. Oxidative Dehydrogenation | The Mannich-type product is oxidized by singlet oxygen to yield the final product. | Mannich-type Product, 1O2 |

Data derived from a proposed mechanism for sunlight-induced heterogeneous catalytic multicomponent reactions. mdpi.com

Biological and Biochemical Investigations of 4 Amino 3,4 Dihydroquinoxalin 2 1h One Derivatives: Mechanistic Focus

Molecular Target Identification and Validation

Derivatives of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one interact with a variety of molecular targets, including enzymes, receptors, and protein-protein interfaces. This interaction is key to their biological effects.

Enzyme Inhibition Mechanisms and Kinetics

Quinoxaline (B1680401) derivatives have demonstrated the ability to inhibit a wide range of enzymes, playing a crucial role in their therapeutic potential. Many function as competitive inhibitors at the ATP-binding site of kinases. nih.gov

One of the primary targets is Topoisomerase II (Topo II) , an enzyme critical for DNA replication and repair. Certain quinoxaline-based derivatives have been shown to inhibit Topo II, leading to anticancer activity. For example, in a study on prostate cancer cells (PC-3), compound IV, a quinoxaline derivative, showed a potent inhibitory effect on Topoisomerase II with an IC₅₀ value of 7.529 µM. tandfonline.comnih.gov This inhibition disrupts the cell cycle and induces programmed cell death, or apoptosis. tandfonline.com

Another significant class of enzymes inhibited by these compounds is protein kinases . Quinoxalines are recognized as a foundation for developing selective ATP competitive inhibitors for numerous kinases involved in cell signaling and proliferation. nih.gov These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). nih.gov For instance, novel quinoxaline derivatives have been synthesized as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2). rsc.org In one study, compounds 4a and 13 were potent EGFR inhibitors with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. rsc.org The same study found that compounds 11 and 13 were highly effective and selective COX-2 inhibitors. rsc.org

The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical target. A series of 4-aminoquinazoline derivatives were designed as PI3Kα inhibitors. nih.gov Compound 6b from this series demonstrated selectivity for PI3Kα with an IC₅₀ of 13.6 nM. nih.gov

Furthermore, derivatives of the related 3,4-dihydroquinolin-(1H)-2-one have been shown to inhibit Monoamine Oxidase (MAO) , particularly MAO-B. nih.gov One compound with a free amine group acted as a competitive and reversible inhibitor, suggesting interaction with the enzyme's active site. nih.gov Other derivatives have been investigated for their inhibitory effects on enzymes like α-glucosidase and α-amylase, which are relevant to diabetes. researchgate.net

Table 1: Enzyme Inhibition by Quinoxaline Derivatives

| Derivative/Compound | Target Enzyme | IC₅₀ Value | Cell Line/System | Reference |

|---|---|---|---|---|

| Compound IV | Topoisomerase II | 7.529 µM | PC-3 | tandfonline.comnih.gov |

| Compound III | Topoisomerase II | 21.98 µM | PC-3 | tandfonline.com |

| Compound 4a | EGFR | 0.3 µM | - | rsc.org |

| Compound 13 | EGFR | 0.4 µM | - | rsc.org |

| Compound 11 | COX-2 | 0.62 µM | - | rsc.org |

| Compound 13 | COX-2 | 0.46 µM | - | rsc.org |

| Compound 6b | PI3Kα | 13.6 nM | HCT116 | nih.gov |

Receptor Binding Profiling and Modulation Mechanisms

The quinoxaline scaffold is integral to compounds that bind to and modulate various cellular receptors, particularly receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets. Inhibitors of VEGFR-2, for example, can prevent the receptor's dimerization and autophosphorylation by interacting with its ATP-binding site, thereby inhibiting angiogenesis. acs.org Several studies have focused on designing quinoxaline derivatives as VEGFR-2 inhibitors. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR) is another well-established target for quinoxaline-based compounds. rsc.orgnih.gov These derivatives act as inhibitors, blocking the signaling that leads to cell proliferation.

Beyond cancer-related receptors, quinoxaline derivatives have been evaluated as antagonists for ionotropic glutamate (B1630785) receptors, including NMDA/glycine (B1666218), AMPA, and Kainate receptors , which are involved in neurotransmission. capes.gov.br Additionally, a patent describes quinoxaline derivatives with an affinity for the Quisqualate Receptor . google.com The interaction with these receptors suggests potential applications in neurodegenerative disorders. sapub.org

Studies on Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy, and quinoxaline derivatives have shown potential in this area. nih.gov While targeting the large and often flat surfaces of PPIs is challenging, these compounds can disrupt critical interactions necessary for disease progression. nih.gov

A key example is the modulation of the Bcl-2 family of proteins , which are central regulators of apoptosis. The anti-apoptotic protein Bcl-2 can be downregulated by certain quinoxaline derivatives. tandfonline.comtandfonline.com This action disrupts the interaction between pro-apoptotic and anti-apoptotic proteins, releasing the "brakes" on cell death and promoting apoptosis in cancer cells. This mechanism mimics the action of BH3-mimetic drugs, which target the hydrophobic groove of anti-apoptotic proteins like Bcl-2. nih.gov

Furthermore, the inhibition of receptor tyrosine kinases like VEGFR-2 involves preventing the receptor dimerization process, which is a form of PPI modulation. acs.org By blocking the kinase domain, the derivatives prevent the receptors from coming together and activating downstream signaling.

Cellular Pathway Modulation Studies

By interacting with specific molecular targets, 4-Amino-3,4-dihydroquinoxalin-2(1H)-one derivatives can modulate entire cellular pathways, influencing cell fate decisions such as proliferation, cell cycle progression, and apoptosis.

Mechanisms of Cell Cycle Regulation and Apoptosis Induction

A significant body of research demonstrates that quinoxaline derivatives exert their anticancer effects by interfering with the cell cycle and inducing apoptosis. tandfonline.comtandfonline.com

Cell Cycle Arrest: Different derivatives have been shown to arrest the cell cycle at various phases.

S Phase Arrest: Certain quinoxaline compounds were found to halt the cell cycle in the S phase in PC-3 prostate cancer cells. tandfonline.comnih.gov

G2/M Phase Arrest: In HCT116 human colon carcinoma cells, a specific derivative induced cell cycle arrest at the G2/M phase boundary. nih.gov

G0/G1 Phase Arrest: Other related 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest by inhibiting PI3K signaling or the PI3K/AKT/mTOR pathway. nih.govnih.gov

Apoptosis Induction: The induction of apoptosis is a hallmark of many quinoxaline-based anticancer agents. nih.govtandfonline.com This programmed cell death is often triggered through the intrinsic, or mitochondrial, pathway. nih.govnih.gov

Modulation of Apoptotic Proteins: Western blot analyses have confirmed that treatment with quinoxaline derivatives can significantly upregulate the expression of pro-apoptotic proteins like p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.govtandfonline.com

Confirmation of Apoptosis: The occurrence of apoptosis has been validated through multiple experimental methods. The Annexin V-FITC/PI double staining assay shows an increase in early and late apoptotic cells following treatment. tandfonline.comtandfonline.com DNA fragmentation assays provide further evidence of the execution phase of apoptosis. tandfonline.com

Table 2: Effects on Cell Cycle and Apoptosis

| Derivative/Compound | Effect | Mechanism | Cell Line | Reference |

|---|---|---|---|---|

| Compound III & IV | S Phase Arrest | Topo II Inhibition | PC-3 | tandfonline.comnih.gov |

| Compound VIIIc | G2/M Phase Arrest | Not specified | HCT116 | nih.gov |

| Compound 6b | G1 Phase Arrest | PI3Kα Inhibition | HCT116 | nih.gov |

| Compound IV | Apoptosis Induction | Upregulation of p53, Caspase-3/8; Downregulation of Bcl-2 | PC-3 | tandfonline.comtandfonline.com |

| DHW-208 | G0/G1 Phase Arrest & Apoptosis | PI3K/AKT/mTOR pathway inhibition | Breast Cancer Cells | nih.gov |

Signal Transduction Pathway Interference Mechanisms

The ability of quinoxaline derivatives to inhibit kinases and modulate receptors directly translates to the interference of major signal transduction pathways that are often hyperactive in diseases like cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently mutated in human cancers. nih.govnih.gov Several studies have shown that 4-aminoquinazoline derivatives can effectively suppress this pathway. nih.govnih.gov For example, compound 6b was shown to block the activation of the PI3K/Akt pathway in HCT116 cells. nih.gov Another derivative, DHW-208, was identified as a dual inhibitor of PI3K and mTOR, effectively shutting down this critical survival pathway in breast cancer cells. nih.gov

The receptor tyrosine kinase (RTK) signaling cascade , initiated by ligands like VEGF and EGF, is another primary point of interference. acs.org By inhibiting RTKs such as VEGFR and EGFR, quinoxaline derivatives prevent the downstream phosphorylation cascades involving proteins like Akt and MAPKs, ultimately blocking signals that promote cell growth, proliferation, and angiogenesis. nih.govacs.org This mechanism is central to the anticancer activity of many kinase inhibitors. nih.gov

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one |

| Quinoxaline | Quinoxaline |

| Doxorubicin | Doxorubicin |

| Gefitinib | Gefitinib |

| Erlotinib | Erlotinib |

| Lapatinib | Lapatinib |

| Raltitrexed | Raltitrexed |

| Sorafenib | Sorafenib |

| DHW-208 | 2,4-difluoro-N-(5-(4-((1-(2-hydroxyethyl)-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-2-methoxypyridin-3-yl)benzenesulfonamide |

| Eltrombopag | Eltrombopag |

| Plerixafor | Plerixafor |

| Quinoxaline-5-carboxylic acid | Quinoxaline-5-carboxylic acid |

| Donepezil | Donepezil |

| Acarbose | Acarbose |

| 2(1H)-Quinoxalinone, 3,4-dihydro- | 2(1H)-Quinoxalinone, 3,4-dihydro- |

Regulation of Gene Expression at the Transcriptional and Translational Levels

The biological impact of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one and its related quinoxalinone derivatives extends to the fundamental processes of gene expression. While direct, broad-spectrum studies on the transcriptional and translational regulation by this specific compound are emerging, the mechanisms can be inferred from their targeted activities. The regulation of gene expression is a crucial consequence of inhibiting key cellular signaling molecules, such as protein kinases, which are frequent targets of quinoxalinone derivatives. mdpi.comnih.gov

Inhibition of a specific kinase can disrupt a signaling cascade that would normally culminate in the activation of transcription factors. For instance, derivatives of the closely related 3,4-dihydroquinoxalin-2(1H)-one have been developed as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNKs are critical regulators of the AP-1 transcription factor, which plays a pivotal role in cellular responses to stress, proliferation, and apoptosis. By inhibiting JNK3, these compounds can prevent the phosphorylation and activation of c-Jun, thereby downregulating the transcription of AP-1 target genes.

Furthermore, the availability of amino acids, which can be influenced by cellular stress and metabolism, is known to regulate gene expression at both transcriptional and translational levels. nih.gov Elevated mRNA levels for certain genes under these conditions can result from both increased transcription rates and enhanced mRNA stability. nih.gov While not directly demonstrated for 4-Amino-3,4-dihydroquinoxalin-2(1H)-one, compounds that interfere with major cellular pathways may trigger such amino acid stress responses, indirectly modulating the expression of a suite of genes. nih.gov Post-transcriptional modifications, such as the addition of a 5' cap and a poly-A tail to mRNA, are essential for its stability and translation into protein, processes that can be affected by upstream signaling events controlled by kinases. khanacademy.org

Mechanistic Basis of Selective Biological Action

The therapeutic potential of any compound is critically dependent on its ability to act selectively on its intended target while minimizing off-target effects. Research into 4-Amino-3,4-dihydroquinoxalin-2(1H)-one derivatives has placed a strong emphasis on understanding and engineering this selectivity.

A crucial step in characterizing the mechanism of a new compound is to screen it against a panel of related biological targets. This process, known as selectivity profiling, provides a clear picture of the compound's specificity.

For example, certain quinoxaline derivatives designed as Pim-1/2 kinase inhibitors were tested against a panel of other mammalian protein kinases, including RnDYRK1A, HsCDK5/p25, HsCDK9/CyclinT, and others. mdpi.com The lead compound and its optimized derivatives, 5c and 5e , demonstrated high selectivity, with inhibitory concentrations (IC₅₀) greater than 10 µM for most of the off-target kinases, indicating poor inhibition. mdpi.com In contrast, the reference drug SGI-1776 was far less selective, inhibiting eight of the nine kinases tested. mdpi.com

Similarly, a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) , was identified as a JNK3 inhibitor but also showed significant activity against DDR1 and EGFR kinases. nih.gov Through rational design, an optimized derivative, J46-37 , was developed that not only potently inhibited JNK3 but was also over 50-fold more selective against it than against DDR1 and EGFR. nih.gov This highlights a successful effort to enhance target selectivity through chemical modification.

| Compound | Primary Target | Primary Target IC₅₀ (µM) | Off-Target Kinase | Off-Target IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 5c | Pim-1 | 0.43 | HsCDK5/p25 | > 10 | mdpi.com |

| 5e | Pim-1 | 0.13 | HsCDK9/CyclinT | > 10 | mdpi.com |

| J46 | JNK3 | 0.029 | DDR1 | 0.018 | nih.gov |

| J46-37 | JNK3 | 0.015 | DDR1 | > 1 | nih.gov |

| Compound 4 (R-isomer) | c-Met | 0.006 | - | - | lookchem.com |

| Compound 5 (S-isomer) | c-Met | 0.092 | - | - | lookchem.com |

Understanding how the three-dimensional structure of a compound dictates its interaction with a biological target is fundamental to medicinal chemistry. Structure-activity relationship (SAR) and structure-mechanism studies reveal the precise chemical features responsible for potency and selectivity.

Molecular docking and dynamics simulations are powerful tools for this purpose. Studies on JNK3 inhibitors showed that the 3,4-dihydroquinoxalin-2(1H)-one core serves as a key fragment for inhibition. nih.gov The selectivity of the optimized compound J46-37 was achieved by modifying "warhead groups" to exploit differences in the kinase binding sites, a strategy confirmed through molecular modeling. nih.gov

In another example, a series of 6,7-dichloro-1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones were evaluated as antagonists for the glycine site of the NMDA receptor. nih.gov SAR studies revealed that binding affinity increased significantly when a heterocyclic substituent at the 5-position, such as 1,2,3-triazol-1-yl, could act as a hydrogen bond acceptor, interacting with the receptor. nih.gov This demonstrates how a specific, non-covalent interaction, guided by the compound's structure, is critical for its biological mechanism. The stereochemistry of substituents can also be crucial; for instance, the R-isomer of a c-Met kinase inhibitor (compound 4 ) was 15-fold more potent than its S-isomer (compound 5 ), indicating that a precise 3D arrangement is necessary for optimal activity. lookchem.com

Development of Advanced Biochemical and Cellular Assays for Mechanistic Compound Evaluation

The evaluation of potential therapeutic agents requires a suite of robust assays to measure their activity and elucidate their mechanism of action at both the molecular and cellular levels.

Biochemical Assays: These assays directly measure the effect of a compound on its purified molecular target, such as an enzyme. A common method for kinase inhibitors is the ADP-Glo™ kinase enzyme assay, which quantifies enzyme activity by measuring the amount of ADP produced. mdpi.comlookchem.com This luminescence-based assay was used to determine the IC₅₀ values for novel quinoxaline derivatives against c-Met and Pim-1/2 kinases. mdpi.comlookchem.com Another example is the in vitro beta-hematin inhibitory activity (BHIA) assay, used to investigate the mechanism of antimalarial 4-aminoquinoline (B48711) derivatives by measuring their ability to inhibit the formation of hemozoin. mdpi.com

Cellular Assays: These assays assess the effect of a compound on whole cells, providing insights into its biological efficacy, selectivity, and potential cytotoxicity.

Cell Viability and Proliferation Assays: The CCK-8 assay is used to measure cell viability, as was done for quinoxaline derivatives in normal human liver LO2 cells to assess safety. nih.gov Similarly, anti-proliferative activities can be measured against cancer cell lines, such as the human gastric cancer cell line MKN-45, which overexpresses the c-Met kinase, to confirm target engagement in a cellular context. lookchem.com

Lipid Accumulation Assays: To screen for effects on metabolic diseases, researchers have used Oil Red O staining in lipid-overloaded HepG2 hepatocytes to identify quinoxalinone derivatives that can prevent palmitate-induced lipid accumulation. acs.org

Mechanism-Specific Cellular Assays: To confirm the mode of action within cells, more specific assays are employed. For example, Western blot tests were used to confirm that a quinoxaline derivative induced apoptosis in A549 lung cancer cells by showing its effect on proteins in the mitochondrial and caspase-3-dependent pathways. rsc.org For antimalarial compounds, in vitro efficacy is tested against different strains of Plasmodium falciparum (e.g., drug-sensitive 3D7 and drug-resistant W2) to determine IC₅₀ values. nih.gov

These advanced assays are indispensable for a thorough mechanistic evaluation, bridging the gap between molecular interactions and cellular outcomes.

Advanced Analytical Methodologies in 4 Amino 3,4 Dihydroquinoxalin 2 1h One Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure and conformation of 4-amino-3,4-dihydroquinoxalin-2(1H)-one. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-amino-3,4-dihydroquinoxalin-2(1H)-one in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced 2D NMR techniques are essential for definitive assignment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (H-H) coupling networks, for instance, within the aromatic ring and the dihydro- portion of the quinoxalinone core. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This allows for the unambiguous assignment of all atoms in the molecule's framework. For example, the HMBC spectrum would be crucial to confirm the position of the amino group at C3 by showing correlations from the C3 proton to the carbonyl carbon (C2) and carbons of the aromatic ring.

Solid-State NMR (ssNMR): For studying the compound in its solid, crystalline, or amorphous form, ssNMR is an invaluable tool. ox.ac.uk It provides insights into the molecular conformation and packing in the solid state, which can differ significantly from the solution state. ox.ac.uk This is particularly relevant for understanding polymorphism, which has profound implications for the properties of active pharmaceutical ingredients. Solid-state NMR can deliver direct information on chemical bonding, chirality, and composition in the solid form. ox.ac.uk

| NMR Data (Predicted) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Aromatic Protons | 6.8 - 7.5 (m, 4H) | 115 - 145 | Protons on aromatic ring to other aromatic carbons |

| Lactam NH | ~10.5 (s, 1H) | - | NH to C2, C8a |

| Amine NH₂ | ~4.5 (s, 2H) | - | NH₂ to C3 |

| CH at C3 | ~4.0 (t, 1H) | ~55 | CH at C3 to C2, C4a |

| Carbonyl C2 | - | ~165 | - |

Predicted data based on spectral information for similar quinoxalinone structures. nih.govrug.nl

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 4-amino-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can verify the molecular formula (C₈H₉N₃O) and distinguish the target compound from isomers or impurities with the same nominal mass. nih.govanaxlab.com

During synthesis, HRMS is employed to monitor the reaction's progress by identifying the masses of starting materials, intermediates, and the final product in the reaction mixture. For instance, the mass spectrum of a quinoxalinone derivative can reveal the molecular ion peak corresponding to its specific molecular formula. nih.gov This technique is also crucial for characterizing any potential byproducts, aiding in the optimization of reaction conditions. Techniques like ESI (Electrospray Ionization) are commonly used, which typically show the protonated molecular ion [M+H]⁺.

| Compound | Molecular Formula | Calculated Exact Mass | Observed Ion (m/z) in HRMS |

| 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | C₈H₉N₃O | 163.0746 g/mol | [M+H]⁺ = 164.0818 |

Data derived from PubChem CID 13150301 and general principles of mass spectrometry. nih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in the molecule and their chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups by their absorption of specific frequencies of infrared light. For 4-amino-3,4-dihydroquinoxalin-2(1H)-one, the IR spectrum would prominently feature stretching bands for the N-H bonds of the amine and lactam groups, the C=O bond of the lactam, and the C-H bonds of the aromatic ring. nih.gov The positions of these bands can also provide clues about hydrogen bonding interactions. The IR spectra of related quinoxalin-2(1H)-one Schiff's bases show characteristic stretching bands for C=O groups in the range of 1676–1663 cm⁻¹. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Functional Group |

| N-H Stretch (Amine, Lactam) | 3400 - 3200 | -NH₂, -NH- |

| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |

| C=O Stretch (Lactam) | 1700 - 1650 | -C=O |

| C=C Stretch (Aromatic) | 1600 - 1450 | Ar C=C |

| C-N Stretch | 1350 - 1250 | C-N |

Data based on standard IR correlation tables and spectra of related compounds. nih.govnih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for separating 4-amino-3,4-dihydroquinoxalin-2(1H)-one from impurities and for resolving its stereoisomeric forms.

The presence of a stereocenter at the C3 position, which bears the amino group, means that 4-amino-3,4-dihydroquinoxalin-2(1H)-one is a chiral molecule and can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are critical.